Structural Topology Differentiates This Compound from the Major FAAH/CYP51 Carbamate Chemotypes
The target compound possesses an N-[2-(1H-imidazol-1-yl)phenyl] core in which the imidazole ring is directly attached to the ortho position of the aniline ring. In contrast, the majority of published potent imidazole-containing carbamate inhibitors—such as the FAAH inhibitor phenyl N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]carbamate (IC50 5.30 nM) [1] and the CYP51 inhibitor (S)-1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethyl 4-isopropylphenylcarbamate (LFS; PDB 4CKA) [2]—feature an alkyl spacer (ethyl, hexyl, or longer) between the carbamate nitrogen and the imidazole ring. Furthermore, the imidazole in these comparators is typically attached at the N-1 position via a flexible tether, whereas the target compound embeds the imidazole directly on the N-phenyl ring without an intervening spacer, creating a conformationally constrained biaryl-like system . This topological difference has been shown in the primary literature to influence both inhibitory potency and metabolic liability, as spacer length and rigidity directly affect the positioning of the carbamate warhead within the enzyme active site [1].
| Evidence Dimension | Spatial relationship between imidazole and carbamate warhead |
|---|---|
| Target Compound Data | Imidazole directly N-attached to ortho position of N-phenyl ring; no alkyl spacer |
| Comparator Or Baseline | Phenyl N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]carbamate: 6-carbon alkyl spacer; (S)-1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethyl 4-isopropylphenylcarbamate: ethyl spacer |
| Quantified Difference | Spacer length: 0 atoms (target) vs. 2–6 atoms (comparators); spatial constraint: restricted rotation vs. flexible chain |
| Conditions | Chemical structure comparison; no head-to-head assay for target compound |
Why This Matters
A zero-atom spacer locks the relative orientation of the imidazole and carbamate pharmacophores, which may alter target selectivity, off-rate, or metabolic handling relative to flexible-chain comparators, making the compound a distinct candidate for scaffold-hopping or selectivity screening campaigns.
- [1] Terwege T, et al. ω-Imidazolyl- and ω-Tetrazolylalkylcarbamates as Inhibitors of Fatty Acid Amide Hydrolase: Biological Activity and in vitro Metabolic Stability. ChemMedChem. 2016;11(4):429-443. doi:10.1002/cmdc.201500445. View Source
- [2] Friggeri L, et al. Structural Basis for Rational Design of Inhibitors Targeting Trypanosoma cruzi Sterol 14α-Demethylase. PDB 4CKA. Deposited 2013-12-31; Released 2014-07-30. doi:10.2210/pdb4CKA/pdb. View Source
